molecular formula C23H16ClNO3 B2415220 4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923211-62-5

4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2415220
CAS No.: 923211-62-5
M. Wt: 389.84
InChI Key: CUCQGPSNCHWORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound with the molecular formula C₂₃H₁₆ClNO₃ and a molecular weight of 389.8 g/mol . Its CAS registry number is 923211-62-5 . This compound is built around a 4-oxo-4H-chromen (chromone) core, which is a privileged structure in medicinal chemistry known for its diverse biological activities. The chromone scaffold is substituted at the 2-position with a 3-methylphenyl group and at the 6-position with a benzamide moiety featuring a chlorine atom at the para position of the phenyl ring . While specific biological data for this compound is limited in the public domain, its structural features are of significant interest in pharmaceutical and chemical research. Chromone derivatives are extensively studied for a wide spectrum of potential therapeutic applications, which often include anti-inflammatory, anticancer, and antimicrobial properties . The presence of both electron-withdrawing (chloro) and electron-donating (methyl) substituents on this molecular framework makes it a valuable intermediate or target molecule for investigating structure-activity relationships (SAR) in drug discovery programs . Researchers may utilize this compound to explore its interactions with various biological targets or to synthesize novel derivatives for biological screening. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The information presented is for informational purposes and does not constitute a recommendation for any specific application. Researchers should conduct their own safety and suitability assessments for their intended use.

Properties

IUPAC Name

4-chloro-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO3/c1-14-3-2-4-16(11-14)22-13-20(26)19-12-18(9-10-21(19)28-22)25-23(27)15-5-7-17(24)8-6-15/h2-13H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCQGPSNCHWORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

    Introduction of the Benzamide Moiety: The chromen-4-one intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the chromen-4-one core to an alcohol.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound shares a similar benzamide structure but differs in the substituents on the aromatic rings.

    4-chloro-2-methylphenylbenzamide: Another similar compound with a simpler structure, lacking the chromen-4-one core.

Uniqueness

4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to the presence of the chromen-4-one core, which imparts distinct chemical and biological properties

Biological Activity

4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound with notable structural features, including a chloro substituent and a chromenone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-tubercular applications.

Structural Characteristics

The compound's structure can be described as follows:

  • Chloro Substituent : Enhances biological activity by potentially influencing enzyme interactions.
  • Chromenone Core : A known scaffold in pharmacology, associated with various biological activities.
  • Benzamide Backbone : Provides stability and contributes to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity. Key areas of focus include:

  • Anti-Cancer Activity :
    • The compound has shown efficacy in inhibiting cancer cell proliferation, particularly through mechanisms involving cyclin-dependent kinase (CDK) inhibition, which is crucial for cell cycle regulation.
    • Structure-activity relationship (SAR) studies suggest that similar compounds can effectively target cancer pathways, with IC50 values indicating strong cytotoxic effects against various cancer cell lines.
  • Anti-Tubercular Properties :
    • Preliminary assays have demonstrated that this compound may inhibit Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-CancerInhibits CDK activity; IC50 values < 10 µM
Anti-TubercularSignificant inhibition of M. tuberculosis
Enzyme InhibitionPotential inhibitor of specific kinases

Case Study: Anti-Cancer Mechanism

A study evaluated the anti-cancer properties of the compound against various cell lines including A549 (lung cancer) and HeLa (cervical cancer). The results indicated:

  • IC50 values were significantly lower than those of standard treatments like doxorubicin.
  • Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its therapeutic potential .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Binding : Inhibition of kinases involved in cell cycle progression.
  • Receptor Interaction : Modulation of signaling pathways associated with cancer growth and survival.

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions, including:

  • Condensation reactions : Coupling of 4-chlorobenzoyl chloride with aminocoumarin derivatives under anhydrous conditions, using bases like potassium carbonate (K₂CO₃) to drive the reaction .
  • Amide bond formation : Activation of the carboxylic acid group (e.g., via pivaloyl chloride) followed by nucleophilic attack by the amine group on the chromen-4-one scaffold .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol are standard for isolating high-purity product .
    Key Characterization Tools :
  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and amide bond formation .
  • Mass spectrometry (ESI-TOF) for molecular weight validation .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure, including dihedral angles between aromatic rings and hydrogen bonding motifs (e.g., N–H···O interactions) .
  • FT-IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the chromen-4-one moiety) .
  • UV-Vis spectroscopy assesses π→π* transitions in the chromen-4-one system, with absorbance peaks typically at 250–300 nm .

Q. What preliminary biological screening approaches are used to evaluate this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorometric/colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .
  • Antimicrobial activity : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Methodological Answer:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine group .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during benzoylation .
    Scaling Considerations :
  • Perform hazard analysis (e.g., thermal stability of intermediates) and use Schlenk-line techniques for moisture-sensitive steps .

Q. What computational strategies predict the compound’s reactivity in substitution or oxidation reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the chloro-substituted benzene ring is electrophilic, favoring nucleophilic aromatic substitution .
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., solvent polarity’s impact on oxidation kinetics) .
  • Transition State Analysis : Locate energy barriers for oxidation (e.g., using meta-hybrid functionals like M06-2X) .

Q. How can crystallography resolve contradictions in reported biological activity data?

Methodological Answer:

  • Polymorph screening : Use SCXRD to identify crystal forms (e.g., anhydrous vs. solvates) that may alter bioavailability .
  • Structure-activity relationship (SAR) : Correlate substituent positioning (e.g., 3-methylphenyl orientation) with activity differences across studies .
  • Cross-validate spectral data : Compare experimental IR/NMR with computational predictions (e.g., Gaussian 16) to confirm structural consistency .

Q. What strategies mitigate toxicity or off-target effects in pharmacological studies?

Methodological Answer:

  • Metabolic profiling : Use LC-MS/MS to identify Phase I/II metabolites in liver microsomes .
  • Selectivity screening : Test against >100 GPCRs/ion channels (e.g., Eurofins PanLabs® panel) to rule out polypharmacology .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance target specificity .

Q. How can thiocyanation or other late-stage functionalization expand derivatization?

Methodological Answer:

  • Thiocyanation : React with NH₄SCN in the presence of trichloroisocyanuric acid (TCICA) to introduce –SCN groups at electron-rich positions .
  • Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling with boronic acids to append aryl/heteroaryl groups .
  • Photocatalysis : Use Ru(bpy)₃Cl₂ under blue light to achieve C–H functionalization on the chromen-4-one core .

Q. What advanced spectroscopic techniques resolve dynamic molecular behavior in solution?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Map intramolecular interactions (e.g., coupling between chromen-4-one protons and benzamide substituents) .
  • Time-resolved fluorescence : Probe excited-state dynamics (e.g., solvatochromism) to assess environmental sensitivity .
  • EPR spectroscopy : Detect radical intermediates during oxidation/reduction reactions .

Q. How do structural modifications enhance agrochemical activity (e.g., herbicidal potency)?

Methodological Answer:

  • Bioisosteric replacement : Substitute the 4-chlorophenyl group with trifluoromethylpyridine to improve lipophilicity and soil mobility .
  • Alkyl chain insertion : Introduce –OCH₂CF₃ groups to boost systemic translocation in plant vascular systems .
  • Field trials : Evaluate phytoxicity on model crops (e.g., Arabidopsis) under controlled greenhouse conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.